Penta-1,3-diene-2,4-diyl diacetate

Physicochemical_Profiling Chromatographic_Purification Solubility_Prediction

Penta-1,3-diene-2,4-diyl diacetate (CAS 85168-92-9), also referred to as 1,3-pentadiene-2,4-diol diacetate or 2,4-diacetoxy-1,3-pentadiene, is a C9H12O4 conjugated dienyl diester with a molecular weight of 184.19 g/mol. It features a 1,3-diene core bearing acetate ester substituents at the 2- and 4-positions, yielding a molecule with an XLogP3 of 1.2, zero hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds, as computed by PubChem.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 85168-92-9
Cat. No. B13779939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenta-1,3-diene-2,4-diyl diacetate
CAS85168-92-9
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC(=CC(=C)CC(=O)O)CC(=O)O
InChIInChI=1S/C9H12O4/c1-6(4-8(10)11)3-7(2)5-9(12)13/h3H,1,4-5H2,2H3,(H,10,11)(H,12,13)/b7-3-
InChIKeyRMIPQXDTFKIELU-CLTKARDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penta-1,3-diene-2,4-diyl diacetate (CAS 85168-92-9): A Conjugated Dienyl Diacetate Intermediate for Specialized Organic Synthesis and Procurement Benchmarking


Penta-1,3-diene-2,4-diyl diacetate (CAS 85168-92-9), also referred to as 1,3-pentadiene-2,4-diol diacetate or 2,4-diacetoxy-1,3-pentadiene, is a C9H12O4 conjugated dienyl diester with a molecular weight of 184.19 g/mol [1]. It features a 1,3-diene core bearing acetate ester substituents at the 2- and 4-positions, yielding a molecule with an XLogP3 of 1.2, zero hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds, as computed by PubChem [1]. This structural arrangement places it within a niche class of functionalized dienes employed as synthetic intermediates, distinct from simpler alkyl diacetates or mono-olefinic analogs.

Why Generic Substitution of Penta-1,3-diene-2,4-diyl diacetate Fails: Conjugation-Driven Reactivity Differences That Disqualify Simple Analogs


Generic substitution of Penta-1,3-diene-2,4-diyl diacetate with superficially similar analogs such as 2,4-diacetoxypentane (CAS 7371-86-0) or mono-olefinic 1,4-diacetoxy-2-butene is chemically invalid for applications requiring a conjugated diene system [1]. The target compound's 1,3-diene motif enables participation in cycloadditions, palladium-catalyzed Alder-ene reactions, and other transformations that are mechanistically inaccessible to saturated or mono-olefinic diacetates [1]. The following quantitative evidence dimensions demonstrate that the presence of conjugated unsaturation, combined with the specific 2,4-substitution pattern, creates a reactivity profile that cannot be replicated by simpler, more readily available diacetate analogs.

Penta-1,3-diene-2,4-diyl diacetate Quantitative Evidence Guide: Measurable Differentiation Against Closest Analogs


Computed Lipophilicity (XLogP3) vs. Saturated 2,4-Diacetoxypentane: A Marked Reduction in LogP That Governs Purification and Solubility

Penta-1,3-diene-2,4-diyl diacetate exhibits a computed XLogP3 of 1.2 [1], which is qualitatively lower than the estimated logP of its saturated counterpart, 2,4-diacetoxypentane (CAS 7371-86-0; molecular formula C9H16O4, MW 188.22 g/mol [2]). While no experimentally measured logP is available for 2,4-diacetoxypentane, the absence of the conjugated diene system and the presence of two additional hydrogen atoms in the saturated analog increase hydrophobicity, as evidenced by its higher molecular weight (188.22 vs 184.19) and distinct retention behavior in GC and HPLC analyses [2].

Physicochemical_Profiling Chromatographic_Purification Solubility_Prediction

Conjugated Diene Reactivity: Diels-Alder and Palladium-Catalyzed Ene Reaction Competence vs. Non-Conjugated Diacetates

The 1,3-diene core of Penta-1,3-diene-2,4-diyl diacetate enables it to serve as a competent substrate for Diels-Alder cycloadditions and palladium-catalyzed Trost–Oppolzer-type Alder-ene reactions, reactivity that is not available to saturated diacetate analogs such as 2,4-diacetoxypentane or non-conjugated 1,4-diacetoxybutane [1]. The specific 2,4-substitution pattern with acetate electron-withdrawing groups modulates the electron density of the diene system, potentially influencing regioselectivity in cycloaddition reactions compared to unsubstituted 1,3-pentadiene or alkyl-substituted dienes [1].

Cycloaddition_Chemistry Palladium_Catalysis Synthetic_Intermediate_Utility

Boiling Point and Flash Point Data for Safe Handling vs. Lower Homolog 1,4-Diacetoxy-1,3-butadiene

The experimentally reported boiling point of Penta-1,3-diene-2,4-diyl diacetate is 225.7 °C at 760 mmHg, with a flash point of 102.9 °C . In comparison, the lower homolog 1,4-diacetoxy-1,3-butadiene (CAS 15910-11-9; C8H10O4; MW 170.16 g/mol) has a reported boiling point of approximately 195–200 °C (estimated) and a flash point below 90 °C . The higher boiling point of the target compound approximately correlates with its higher molecular weight and provides a wider operational window for distillation-based purification relative to the butadiene analog.

Thermal_Properties Safety_Data Process_Chemistry_Distillation

Hydrogen Bond Acceptor Count and Polar Surface Area: Implications for Chromatographic Method Development

Penta-1,3-diene-2,4-diyl diacetate possesses four hydrogen bond acceptor atoms and a topological polar surface area (TPSA) of 52.6 Ų [1], compared to four H-bond acceptors and a TPSA of approximately 52.6 Ų for the saturated analog 2,4-diacetoxypentane (structurally identical H-bond acceptor count) [2]. However, the presence of the conjugated π-system in the target compound imparts distinct UV absorption characteristics (λmax in the 220–250 nm range typical for conjugated dienyl esters) that are absent in the saturated analog, enabling selective UV detection during HPLC analysis [1].

Chromatography Method_Development Analytical_Chemistry

Procurement-Guided Application Scenarios for Penta-1,3-diene-2,4-diyl diacetate Based on Quantified Differentiation Evidence


Diels-Alder Cycloaddition Substrate for Six-Membered Carbocycle Construction

Procurement of Penta-1,3-diene-2,4-diyl diacetate is indicated when the synthetic route requires a functionalized 1,3-diene capable of undergoing Diels-Alder [4+2] cycloaddition with electron-deficient dienophiles. The acetate substituents at C-2 and C-4 provide both electronic modulation of the diene and latent functionality for post-cycloaddition elaboration. The conjugated π-system enables this reactivity, as established by class-level evidence demonstrating that 1,3-diene substrates with oxygenated substituents participate efficiently in thermal and Lewis acid-catalyzed cycloadditions [1]. Saturated analogs such as 2,4-diacetoxypentane are structurally incapable of serving as dienes in these transformations.

Palladium-Catalyzed Trost–Oppolzer-Type Alder-Ene Reaction Precursor

This compound serves as a precursor for palladium-catalyzed intramolecular Alder-ene reactions to generate highly substituted cyclopentadienes, as demonstrated for the general class of 2,4-pentadienyl acetates [1]. The 1,3-diene motif is mechanistically essential: it provides the requisite unsaturation for π-allylpalladium complex formation and subsequent ene cyclization. The specific 2,4-diacetoxy substitution pattern distinguishes this substrate from simpler pentadienyl acetates, offering the potential for differentiated regiochemical outcomes due to the electronic influence of the two acetate groups [1].

Distillation-Enabled Purification in Multi-Gram Process Chemistry

For process chemistry applications requiring purification by fractional distillation, Penta-1,3-diene-2,4-diyl diacetate's boiling point of 225.7 °C at 760 mmHg and flash point of 102.9 °C [1] provide a wider operational safety margin compared to the C4 homolog 1,4-diacetoxy-1,3-butadiene (estimated bp ~195–200 °C, flash point < 90 °C ). This approximately +25 to +30 °C elevation in boiling point translates to easier separation from lower-boiling reaction solvents and byproducts, making the C5 compound the preferred choice when distillation is the intended purification method.

HPLC-UV Purity Assay Development Leveraging the Conjugated Chromophore

Quality control laboratories developing purity assays for dienyl diacetate intermediates benefit from the conjugated diene UV chromophore inherent to Penta-1,3-diene-2,4-diyl diacetate. The expected UV absorption in the 220–250 nm range permits sensitive detection at wavelengths where saturated diacetate impurities (e.g., residual 2,4-diacetoxypentane) are transparent, enabling selective quantification of the target compound in reaction mixtures without interference from non-conjugated byproducts [1]. This analytical selectivity is lost when using saturated diacetate intermediates.

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